molecular formula C18H17N3OS B11282404 5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine

5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine

Cat. No.: B11282404
M. Wt: 323.4 g/mol
InChI Key: QEXJJXZJWKEUJZ-UHFFFAOYSA-N
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Description

5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached via a nucleophilic substitution reaction, where the thiazole ring reacts with an ethylphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The thiazole ring and benzoyl group may play crucial roles in binding to these targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-Benzoyl-1,3-thiazole-2,4-diamine: Lacks the ethylphenyl group.

    N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine: Lacks the benzoyl group.

    5-Benzoyl-N2-phenyl-1,3-thiazole-2,4-diamine: Lacks the ethyl group on the phenyl ring.

Uniqueness

5-Benzoyl-N2-(2-ethylphenyl)-1,3-thiazole-2,4-diamine is unique due to the combination of the benzoyl group, ethylphenyl group, and thiazole ring. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

[4-amino-2-(2-ethylanilino)-1,3-thiazol-5-yl]-phenylmethanone

InChI

InChI=1S/C18H17N3OS/c1-2-12-8-6-7-11-14(12)20-18-21-17(19)16(23-18)15(22)13-9-4-3-5-10-13/h3-11H,2,19H2,1H3,(H,20,21)

InChI Key

QEXJJXZJWKEUJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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